5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione
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Overview
Description
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione is a heterocyclic organic compound featuring a pyrimidine ring substituted with a trifluoromethyl group at the 5-position and two keto groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of trifluoroacetic acid derivatives with urea or thiourea, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated pyrimidines.
Scientific Research Applications
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors in cancer and infectious diseases.
Materials Science: Incorporated into polymers and materials for enhanced thermal and chemical stability.
Biological Studies: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The keto groups participate in hydrogen bonding and other interactions, facilitating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methylpyrimidine-2,4(3H,5H)-dione: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Chloropyrimidine-2,4(3H,5H)-dione: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and applications.
5-(Trifluoromethyl)uracil: Similar structure but with a different substitution pattern, leading to distinct biological activities.
Uniqueness
5-(Trifluoromethyl)pyrimidine-2,4(3H,5H)-dione is unique due to the presence of the trifluoromethyl group, which imparts enhanced lipophilicity, metabolic stability, and distinct reactivity compared to its analogs. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
5-(trifluoromethyl)-5H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1-2H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNHQUYKAKAAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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